Cas no 7617-67-6 (1-Bromo-2-(2-bromoethanesulfonyl)ethane)
1-Bromo-2-(2-bromoethanesulfonyl)ethane Chemical and Physical Properties
Names and Identifiers
-
- sulfone, bis(2-bromoethyl)
- 1-bromo-2-(2-bromoethylsulfonyl)ethane
- 2.2'-Dibrom-diaethylsulfon
- AC1L3E5T
- AC1Q280R
- AG-H-03899
- Bis-(2-brom-aethyl)-sulfon
- bis-(2-bromo-ethyl) sulfone
- CTK5E2561
- NCI60_041851
- NSC84172
- NSC-84172
- SCHEMBL3906374
- AKOS024332445
- CHEMBL1966414
- JASUZIAETLGSCB-UHFFFAOYSA-N
- 1-bromo-2-(2-bromoethanesulfonyl)-ethane
- 7617-67-6
- CS-0242625
- 1-bromo-2-(2-bromoethanesulfonyl)ethane
- DTXSID30227041
- EN300-252943
- 1-bromo-2-(2-bromo-ethanesulfonyl)-ethane
- Bis(2-bromoethyl) sulfone
- NSC 84172
- 2-BROMOETHYL SULFONE
- 1-Bromo-2-(2-bromoethanesulfonyl)ethane
-
- MDL: MFCD00017895
- Inchi: 1S/C4H8Br2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2
- InChI Key: JASUZIAETLGSCB-UHFFFAOYSA-N
- SMILES: BrCCS(CCBr)(=O)=O
Computed Properties
- Exact Mass: 277.86114
- Monoisotopic Mass: 277.86118g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 34.14
- LogP: 2.27180
1-Bromo-2-(2-bromoethanesulfonyl)ethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B626295-25mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B626295-50mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B626295-250mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 250mg |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-50mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 50mg |
¥1641.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-100mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 100mg |
¥2436.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-250mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 250mg |
¥4082.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-500mg |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 500mg |
¥8370.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-1g |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 1g |
¥10432.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-2.5g |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 2.5g |
¥21870.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313295-5g |
1-Bromo-2-(2-bromoethanesulfonyl)ethane |
7617-67-6 | 95% | 5g |
¥28051.00 | 2024-07-28 |
1-Bromo-2-(2-bromoethanesulfonyl)ethane Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-Bromo-2-(2-bromoethanesulfonyl)ethane
Recent Advances in the Application of 1-Bromo-2-(2-bromoethanesulfonyl)ethane (CAS: 7617-67-6) in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-2-(2-bromoethanesulfonyl)ethane (CAS: 7617-67-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activity, and emerging applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 1-Bromo-2-(2-bromoethanesulfonyl)ethane as a versatile alkylating agent in the synthesis of novel sulfone-containing compounds. The researchers utilized this compound as a key intermediate in developing potent kinase inhibitors, highlighting its ability to introduce both bromoalkyl and sulfonyl moieties in a single step. The resulting compounds showed promising activity against several cancer-associated kinases, with IC50 values in the low micromolar range.
Recent advancements in PROTAC (Proteolysis Targeting Chimera) technology have identified 1-Bromo-2-(2-bromoethanesulfonyl)ethane as a valuable linker component. A 2024 Nature Chemical Biology publication reported its use in constructing heterobifunctional molecules that effectively degrade challenging drug targets. The dual reactivity of this compound allows for efficient conjugation with both target-binding warheads and E3 ligase ligands, enabling the development of next-generation protein degraders with improved pharmacokinetic properties.
In the field of antibody-drug conjugates (ADCs), researchers have explored 1-Bromo-2-(2-bromoethanesulfonyl)ethane as a novel linker chemistry. A recent ACS Medicinal Chemistry Letters article described its application in creating stable, yet cleavable linkers that maintain payload potency while improving conjugate stability in circulation. This innovation addresses one of the key challenges in ADC development - balancing stability during systemic circulation with efficient payload release at the target site.
The compound's mechanism of action has been further elucidated through recent structural biology studies. Cryo-EM analysis published in Cell Chemical Biology (2024) revealed that derivatives of 1-Bromo-2-(2-bromoethanesulfonyl)ethane can induce specific conformational changes in target proteins, leading to novel modes of inhibition. This finding opens new avenues for targeting protein-protein interactions that were previously considered undruggable.
From a safety and toxicology perspective, recent in vitro and in vivo studies have provided important insights into the compound's pharmacological profile. Research in Chemical Research in Toxicology (2023) demonstrated that while the parent compound shows some cytotoxicity, properly designed derivatives exhibit favorable safety margins, making them suitable for further drug development. Structure-activity relationship studies have identified key modifications that maintain biological activity while reducing off-target effects.
Looking forward, the unique chemical properties of 1-Bromo-2-(2-bromoethanesulfonyl)ethane position it as a valuable tool in several emerging areas of pharmaceutical research. Current investigations are exploring its use in targeted covalent inhibitors, chemical probes for biological studies, and as a building block for novel polymer-based drug delivery systems. The compound's versatility and the recent methodological advances in its application suggest it will continue to play an important role in medicinal chemistry innovation.
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